molecular formula C21H26ClN3O3S B587130 Pipazetate-d10 Hydrochloride CAS No. 1794886-02-4

Pipazetate-d10 Hydrochloride

Cat. No.: B587130
CAS No.: 1794886-02-4
M. Wt: 446.028
InChI Key: FEUBUXUFKHXRKO-XPOQWZRRSA-N
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Description

Overview of Deuterated Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), achieving high precision and accuracy is paramount. clearsynth.com Deuterated compounds are widely used as internal standards to enhance the reliability of these measurements. pubcompare.ai

An internal standard is a substance with properties similar to the analyte of interest that is added in a known quantity to all samples, including calibration standards and unknowns. scioninstruments.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification. scioninstruments.com This approach effectively corrects for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby minimizing both random and systematic errors. scioninstruments.com

Deuterated internal standards are ideal for this purpose because they are chemically identical to their non-deuterated (protium) counterparts but have a different mass. pubcompare.ai This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected in the same way by experimental variables. clearsynth.comscioninstruments.com The key benefits of using deuterated internal standards include:

Improved Accuracy and Precision: They compensate for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.com

Enhanced Method Robustness: Their use in method development and validation ensures that the analytical procedure is reliable and reproducible. clearsynth.com

Accurate Quantification: By providing a stable reference point, they enable precise determination of analyte concentrations. clearsynth.com

Benefit of Deuterated Internal Standards Description
Compensation for Matrix Effects Corrects for interference from other compounds in the sample, ensuring accurate measurements. clearsynth.com
Improved Precision and Accuracy Minimizes the effects of random and systematic errors during analysis, leading to more reliable results. scioninstruments.com
Method Validation Ensures the analytical procedure is robust and reliable. clearsynth.com
Accurate Calibration Acts as a reference point for calibrating instruments, reducing measurement errors. clearsynth.com

Rationale for Deuteration of Pipazetate: A Research Compound Perspective

Pipazetate is a pyridobenzothiazine derivative that has been investigated for its antitussive and potential antiarrhythmic properties. pharmaffiliates.comcymitquimica.com The deuteration of Pipazetate to form Pipazetate-d10 Hydrochloride serves several key research purposes, primarily centered around its use as an internal standard in pharmacokinetic and metabolic studies of Pipazetate.

The rationale for using this compound in research includes:

Bioanalytical Method Development: For accurately quantifying Pipazetate in biological matrices such as plasma or urine, this compound is an ideal internal standard for LC-MS based assays. Its almost identical retention time and ionization efficiency to Pipazetate, coupled with its distinct mass, allow for precise and accurate quantification.

Metabolism Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond. By strategically placing deuterium (B1214612) atoms on the piperidine (B6355638) ring, as in this compound, researchers can investigate the metabolic pathways of Pipazetate. If metabolism is slowed at the deuterated sites, it can help to identify the primary sites of metabolic attack on the molecule. This can lead to a better understanding of how the drug is broken down in the body and can help in the design of new analogs with improved metabolic stability. nih.gov

Pharmacokinetic Analysis: The use of a deuterated internal standard is crucial for obtaining reliable pharmacokinetic data, such as the drug's half-life, clearance, and volume of distribution. Accurate pharmacokinetic profiling is essential for understanding a compound's behavior in a biological system.

The synthesis of deuterated compounds like this compound involves specialized chemical processes to introduce deuterium atoms at specific positions in the molecule. google.com

Properties

CAS No.

1794886-02-4

Molecular Formula

C21H26ClN3O3S

Molecular Weight

446.028

IUPAC Name

2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2;

InChI Key

FEUBUXUFKHXRKO-XPOQWZRRSA-N

SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

Synonyms

10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester-d10 Hydrochloride;  Pipazethate-d10 Hydrochloride;  Pipazethate-d10 Monohydrochloride;  2-(2-Piperidinoethoxy)ethyl-d10 10H-pyrido[3,2-b][1,4]benzothiazine-10-carbo

Origin of Product

United States

Synthetic Methodologies and Precursor Development for Pipazetate D10 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Pipazetate requires robust and selective synthetic strategies. nih.govresearchgate.net Generally, deuteration can be achieved through two primary approaches: building up the molecule from simple, commercially available deuterated precursors or by direct hydrogen-deuterium (H/D) exchange on the final compound or a late-stage intermediate. nih.govbeilstein-journals.org

For complex structures, late-stage deuteration via H/D exchange is often preferred as it circumvents the need for lengthy and potentially low-yielding de novo syntheses. nih.gov This approach commonly employs transition metal catalysts, such as palladium, ruthenium, or iridium, to activate C-H bonds and facilitate exchange with a deuterium source. mdpi.commdpi.comacs.org The choice of catalyst, solvent (often D₂O or a deuterated solvent), and reaction conditions (temperature, pressure) is crucial for achieving high levels of deuterium incorporation and regioselectivity. mdpi.comthalesnano.com

Acid- or base-catalyzed H/D exchange represents another viable strategy, particularly for protons in specific chemical environments, such as those adjacent to carbonyl groups or on aromatic rings susceptible to electrophilic substitution. nih.govmdpi.com However, these methods can sometimes lack selectivity and may not be suitable for all substrates. nih.gov More recently, organophotocatalytic methods have emerged, offering mild and highly regioselective deuteration of C-H bonds adjacent to heteroatoms using D₂O as the deuterium source.

Multistep Synthesis of Pipazetate-d10 Hydrochloride

The synthesis of this compound is a multistep process that logically involves the preparation of deuterated precursors followed by their assembly to form the final molecule. Based on the known synthesis of Pipazetate, the most plausible strategy involves the deuteration of the piperidine (B6355638) moiety, which is a common site for metabolic oxidation. wikipedia.org

Synthesis of Deuterated Precursors for Pipazetate Backbone

The core backbone of Pipazetate is the 1-azaphenothiazine ring system. The synthesis of the non-deuterated Pipazetate backbone begins with the reaction of 1-azaphenothiazine with phosgene (B1210022) to yield 1-azaphenothiazine-10-carbonyl chloride. wikipedia.org For the synthesis of Pipazetate-d10, the 1-azaphenothiazine precursor is typically not deuterated as the primary sites for metabolic stabilization are within the piperidinoethoxy moiety.

Deuteration of the Piperidinoethoxy Moiety in this compound

The ten deuterium atoms in Pipazetate-d10 are strategically located on the piperidine ring of the 2-(2-piperidinoethoxy)ethanol side chain. The synthesis of the deuterated side-chain precursor, 2-(2-(piperidine-d10)ethoxy)ethanol, is a key step. This can be achieved by catalytic H/D exchange on piperidine itself, followed by its reaction with 2-(2-chloroethoxy)ethanol (B196239).

Alternatively, a more controlled approach involves the reduction of pyridine (B92270) using a deuterium source. The reduction of pyridine with deuterium gas (D₂) over a suitable catalyst like palladium on carbon (Pd/C) can yield piperidine-d10. nih.gov However, achieving high isotopic purity and avoiding over-reduction can be challenging. nih.gov A stepwise approach involving the treatment of a tungsten-complexed pyridinium (B92312) salt with a deuteride (B1239839) source (D⁻) followed by a deuteron (B1233211) source (D⁺) has been shown to provide excellent regio- and stereoselective control over deuterium incorporation. researchgate.net

Once piperidine-d10 is obtained, it can be reacted with 2-(2-chloroethoxy)ethanol to yield the deuterated alcohol precursor, 2-(2-(piperidine-d10)ethoxy)ethanol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The final step in the synthesis of Pipazetate-d10 is the esterification reaction between 1-azaphenothiazine-10-carbonyl chloride and the deuterated alcohol, 2-(2-(piperidine-d10)ethoxy)ethanol, to form the target molecule. wikipedia.org The resulting Pipazetate-d10 is then converted to its hydrochloride salt.

Optimization of Deuteration Yields and Regioselectivity

Achieving high deuteration yields and precise regioselectivity is paramount. For the piperidine moiety, the choice of catalyst and reaction conditions is critical. Ruthenium nanoparticles have been shown to effectively catalyze H/D exchange on N-containing heterocycles with high selectivity for positions adjacent to the nitrogen atom. acs.org Microwave-assisted synthesis has also been employed to accelerate H/D exchange reactions and improve yields, often with enhanced regioselectivity. rsc.org

The optimization process involves screening various catalysts, deuterium sources (e.g., D₂O, D₂ gas), solvents, temperatures, and reaction times. mdpi.comrsc.org For instance, in palladium-catalyzed deuteration, the choice of ligand can significantly influence the selectivity. rsc.org Monitoring the extent of deuteration is typically performed using ¹H NMR spectroscopy and mass spectrometry. nih.gov

Reaction Conditions and Catalytic Systems in Deuterated Pipazetate Synthesis

The specific reaction conditions for the synthesis of this compound are proprietary to the manufacturers. However, based on the general principles of deuteration, a plausible set of conditions can be outlined.

Table 1: Hypothetical Reaction Conditions for the Synthesis of 2-(2-(piperidine-d10)ethoxy)ethanol

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)
1. Deuteration of PiperidinePiperidine, D₂ORu/C or Pd/CD₂O100-15024-48
2. EthoxylationPiperidine-d10, 2-(2-chloroethoxy)ethanolNaH or K₂CO₃Anhydrous THF or DMF25-6012-24

The final coupling reaction between 1-azaphenothiazine-10-carbonyl chloride and the deuterated alcohol would likely proceed under standard esterification conditions, for example, in an aprotic solvent like dichloromethane (B109758) or THF in the presence of a tertiary amine base to scavenge the HCl byproduct.

Purification and Isolation Techniques for Deuterated Pipazetate Analogs

The purification of this compound and its intermediates is crucial to ensure high purity for its intended use in research. Standard chromatographic techniques are employed for this purpose. chromatographyonline.com

Table 2: Purification and Isolation Techniques

CompoundPurification Method
2-(2-(piperidine-d10)ethoxy)ethanolFractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Pipazetate-d10Column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes.
This compoundCrystallization from a suitable solvent system, such as ethanol/ether, after treatment of the free base with HCl.

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), and its identity and isotopic enrichment are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. chromatographyonline.com The absence of significant isotopic impurities is critical for its application as an internal standard. nih.gov

Advanced Analytical Characterization of Pipazetate D10 Hydrochloride

Spectroscopic Elucidation of Deuteration Sites and Purity

Spectroscopic methods are indispensable for confirming the precise location of deuterium (B1214612) atoms and assessing the isotopic purity of the synthesized compound.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the isotopic purity of deuterated compounds like Pipazetate-d10 Hydrochloride. nih.govresearchgate.net This method offers high sensitivity and requires minimal sample consumption. nih.gov The primary goal is to distinguish and quantify the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

The strategy involves acquiring full-scan mass spectra and then extracting and integrating the ion signals corresponding to the unlabeled compound (d0) and its deuterated variants (d1 through d10). rsc.org By comparing the relative intensities of these isotopologue peaks, the isotopic enrichment can be accurately calculated. nih.govrsc.org For complex molecules, tandem mass spectrometry (MS/MS) can provide further structural information and help characterize the position of the deuterium labels. nih.govresearchgate.net The high resolving power of HRMS is crucial to separate the desired deuterated compound's ion from potential isobaric interferences, which have the same nominal mass but different elemental compositions. researchgate.net

Table 1: Illustrative HRMS Data for Isotopic Purity Calculation of a Deuterated Compound

IsotopologueTheoretical m/zMeasured m/zRelative Abundance (%)
d0398.1756398.17580.1
d1399.1819399.18210.2
d2400.1882400.18840.4
d3401.1945401.19470.6
d4402.2008402.20100.8
d5403.2071403.20731.2
d6404.2134404.21361.8
d7405.2197405.21992.5
d8406.2260406.22624.0
d9407.2323407.232515.0
d10408.2386408.238873.4

Note: This table presents hypothetical data for illustrative purposes.

From this data, the isotopic purity is calculated to be high, with the d10 isotopologue being the most abundant species. The presence of lower deuterated forms represents isotopic impurities.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location of deuterium atoms within the Pipazetate molecule. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the absence or significant reduction of proton signals at specific chemical shifts, when compared to the spectrum of the non-deuterated Pipazetate, directly indicates the sites of deuterium substitution.

²H NMR (Deuterium NMR): A deuterium NMR spectrum provides direct evidence of deuteration. magritek.com It shows signals corresponding to the deuterium atoms, and their chemical shifts are equivalent to the proton chemical shifts of the same positions. illinois.edu This technique is often performed in a non-deuterated solvent to avoid large solvent signals. illinois.edunmrwiki.org The effectiveness of the deuteration process can be verified by the presence of peaks in the ²H NMR spectrum. magritek.com

¹H NMR with D₂O Exchange: Hydrogen-deuterium (H-D) exchange studies using D₂O can be employed to identify labile protons, such as those in amine or hydroxyl groups. nih.gov While the ten deuterium atoms in Pipazetate-d10 are on a stable ethyl group, this technique is crucial for characterizing other potential sites of exchange and confirming the stability of the incorporated labels under specific conditions.

Table 2: Expected NMR Shifts for this compound Analysis

TechniqueExpected ObservationImplication
¹H NMR Disappearance/reduction of signals corresponding to the piperidinoethoxy ethyl group protons.Confirms successful deuteration at target sites.
²H NMR Appearance of signals in the region corresponding to the ethyl group. magritek.comDirectly detects and confirms the location of deuterium atoms. magritek.com
¹H NMR with D₂O No significant exchange observed for the deuterated ethyl group.Confirms the stability of the C-D bonds.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Compounds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can detect changes in molecular vibrations resulting from isotopic substitution. The C-D (carbon-deuterium) bond is stronger and has a different vibrational frequency than the C-H (carbon-hydrogen) bond due to the heavier mass of deuterium. scielo.org.mxnih.gov

This mass difference causes the C-D stretching vibrations to appear at lower frequencies (wavenumbers) in the IR and Raman spectra compared to the C-H stretching vibrations. scielo.org.mx For instance, C-D stretching bands are typically observed in the 2100-2300 cm⁻¹ region, whereas C-H stretches appear around 2800-3000 cm⁻¹. The analysis of these spectral regions can confirm the presence of deuteration. scielo.org.mx Comparing the spectra of this compound with its non-deuterated counterpart would reveal the appearance of new bands in the C-D stretching region and the disappearance or reduction of intensity of bands in the C-H stretching region, providing complementary evidence of successful deuteration. The area of the Raman peak is proportional to the vibrational frequency, meaning the C-D stretch will have a lower signal strength. cardiff.ac.uk

Chromatographic Purity and Stability Assessment

Chromatographic techniques are essential for determining the chemical purity of this compound, separating it from any non-deuterated starting material, synthetic intermediates, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of pharmaceutical compounds. moravek.com For this compound, a stability-indicating reversed-phase HPLC method is typically developed and validated according to ICH guidelines. researchgate.netnih.gov

The method involves injecting the sample into a column (e.g., a C18 column) and separating components using a mobile phase (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). researchgate.netresearchgate.net A detector, such as a photodiode array (PDA) detector, monitors the eluent at a specific wavelength (e.g., 230 nm) to detect the compound and any impurities. researchgate.netresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic mixture of Water:Methanol (e.g., 40:60, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 230 nm researchgate.netresearchgate.net
Column Temperature 30 °C researchgate.netresearchgate.net
Injection Volume 10-20 µL
Purity Specification ≥98%

This validated method can also be used in stability studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat) to ensure the method can separate the intact drug from any potential degradation products. researchgate.netsapub.org

Gas Chromatography (GC) for Volatile Impurities and Deuterium Exchange Monitoring

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for analyzing volatile impurities that may be present in the this compound sample. nih.gov It is also highly effective for monitoring potential deuterium exchange, especially if the deuterated standard is used in a complex matrix or under conditions that might facilitate such an exchange. researchgate.net

When using a deuterated compound as an internal standard, it is crucial that it is free from interference from its non-deuterated counterpart, a phenomenon known as cross-contribution. oup.com GC-MS analysis helps ensure that the mass channels used for quantification of the analyte and the internal standard are distinct and free from such overlap. nih.govoup.com The selection of appropriate ions to monitor for both the deuterated and non-deuterated compounds is a critical step in method development. oup.com While intermolecular hydrogen-deuterium exchange during chromatographic separation is a possibility, studies have shown it is not always a significant factor. researchgate.net

Structural Confirmation of Deuterated Pipazetate Hydrochloride

The definitive structural confirmation of this compound (CAS 1794886-02-4) is achieved through a combination of advanced analytical techniques. lgcstandards.com These methods are essential to verify the molecular structure, confirm the successful incorporation of ten deuterium atoms, and ascertain the isotopic purity of the compound. The primary techniques employed for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This compound is the deuterium-labeled version of Pipazetate Hydrochloride. cymitquimica.com The deuteration specifically occurs on the piperidine (B6355638) ring of the molecule. cymitquimica.comveeprho.com This isotopic labeling makes it a valuable internal standard for quantitative analysis of the parent compound, Pipazetate, in biological matrices, as it improves the accuracy of mass spectrometry and liquid chromatography methods. veeprho.com

The molecular formula for the deuterated compound is C21D10H15N3O3S·HCl, which corresponds to a molecular weight of approximately 446.03 g/mol . veeprho.combiocompare.com This is an increase of 10 mass units compared to the non-deuterated Pipazetate, which has a molar mass of 399.51 g·mol−1. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the identity of this compound. It provides crucial information about the molecular weight of the compound, thereby verifying the incorporation of the deuterium atoms.

Molecular Ion Peak: In mass spectral analysis, this compound is expected to exhibit a molecular ion peak (or a related ion, such as [M+H]⁺) that is 10 m/z units higher than that of its non-deuterated counterpart. This mass shift is a direct and unambiguous confirmation of the presence of the ten deuterium atoms. The accurate mass of the free base is 445.201. lgcstandards.com

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can also provide structural information. While detailed fragmentation data for the d10 variant is not extensively published, it would be expected to show fragments containing the deuterated piperidine ring, which would also exhibit a +10 mass unit shift compared to the corresponding fragments of unlabeled Pipazetate. For comparison, the NIST WebBook displays the electron ionization mass spectrum for the non-deuterated Pipazethate, which can serve as a reference for identifying key fragments. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR would be used.

¹H NMR: The most telling evidence in the ¹H NMR spectrum for the successful synthesis of this compound is the absence of signals corresponding to the protons on the piperidine ring. In the spectrum of unlabeled Pipazetate, the protons of the piperidine ring would appear as a complex set of signals. In the deuterated version, these signals are absent because deuterium is not detected in ¹H NMR spectroscopy. The remaining signals in the spectrum, corresponding to the protons on the pyrido[3,2-b] lgcstandards.comcymitquimica.combenzothiazine core and the ethoxyethyl chain, would remain, confirming the integrity of the rest of the molecular structure.

¹³C NMR: The ¹³C NMR spectrum would show the presence of all 21 carbon atoms in the molecule. The carbons of the deuterated piperidine ring would exhibit coupling to deuterium (C-D coupling), which would alter their appearance in the spectrum (e.g., multiplicity changes and potentially different chemical shifts) compared to the protonated carbons in the unlabeled compound. This provides further confirmation of the specific locations of the deuterium labels.

The combination of these analytical methods provides a comprehensive and definitive confirmation of the structure and isotopic labeling of this compound. The data from MS confirms the correct molecular mass, and NMR confirms the precise location of the deuterium atoms, ensuring the material is suitable for its intended use as a high-purity internal standard.

Applications of Pipazetate D10 Hydrochloride As an Internal Standard in Research Bioanalysis

Role of Stable Isotope Labeled Internal Standards in Mass Spectrometry-Based Assays (LC-MS/MS)

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Their use is pivotal for enhancing the accuracy and precision of analytical methods. crimsonpublishers.com Pipazetate-d10 Hydrochloride, as a deuterated analog of Pipazetate, serves this crucial role in research settings. SIL internal standards, including those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are nearly chemically and physically identical to the analyte of interest. crimsonpublishers.comwuxiapptec.com This similarity ensures they behave alike during sample preparation and analysis, which is fundamental to their function. wuxiapptec.comwaters.com

Compensation for Matrix Effects in Complex Biological Research Matrices

Biological matrices such as plasma, urine, and tissue extracts are inherently complex and can significantly interfere with the ionization of a target analyte in the mass spectrometer's ion source. acs.orgtandfonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing under- or overestimation of the analyte's concentration and compromising the reliability of the results. waters.comtandfonline.com

Stable isotope-labeled internal standards like this compound are the preferred tool to counteract these matrix effects. wuxiapptec.com Because the SIL internal standard co-elutes with the non-labeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. wuxiapptec.comthermofisher.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable quantification. musechem.comresearchgate.net Research has shown that for an SIL internal standard to be most effective, it should have the greatest possible chromatographic overlap with the analyte. wuxiapptec.com

However, it is important to note that deuterium-labeled standards can sometimes exhibit slight differences in retention time compared to their non-labeled counterparts due to the deuterium isotope effect. nih.govwaters.com This can lead to differential matrix effects if the co-eluting matrix components are not consistent across the peak. waters.com

Normalization of Extraction Efficiency and Ionization Variability in Research Samples

The process of preparing a biological sample for analysis involves multiple steps, including extraction, dilution, and reconstitution, during which the analyte can be lost. wuxiapptec.com Furthermore, the efficiency of the ionization process within the mass spectrometer can fluctuate from one injection to another. scispace.com An ideal internal standard is added to the sample at the earliest stage of preparation and is intended to correct for variability in these processes. scispace.comwuxiapptec.com

Since a stable isotope-labeled internal standard like this compound has virtually identical chemical and physical properties to the native analyte, it is assumed to have the same extraction recovery. wuxiapptec.comtandfonline.com Any loss of the analyte during sample workup will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent. scispace.comresearchgate.net By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to inconsistent recovery and ionization are effectively normalized, which significantly improves the accuracy and precision of the measurement. wuxiapptec.comnih.gov Studies have demonstrated that this normalization is crucial, especially when dealing with inter-individual variations in patient plasma samples, where extraction recovery can differ significantly. nih.govresearchgate.net

Quantification of Non-Deuterated Pipazetate in Pre-clinical Research Models

In pre-clinical research, accurately quantifying the concentration of a drug candidate like Pipazetate in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The use of this compound as an internal standard is a key component of the robust analytical methods required for these investigations.

By adding a known concentration of this compound to all calibration standards, quality control samples, and unknown study samples, a calibration curve can be constructed by plotting the ratio of the peak area of Pipazetate to the peak area of this compound against the concentration of Pipazetate. This ratio-based quantification strategy effectively corrects for the sources of error discussed previously (matrix effects, variable extraction recovery, and ionization instability). The use of a stable isotope-labeled internal standard is widely recognized as the most reliable method for quantitative LC-MS/MS analysis, ensuring the generation of high-quality data from pre-clinical models. scispace.comnih.gov

Method Development and Validation for Analytical Assays Utilizing this compound

The development and validation of a bioanalytical method are critical steps to ensure its reliability for its intended purpose. When using a deuterated internal standard like this compound, specific considerations must be addressed.

Assessment of Isotopic Purity and Potential for Deuterium-Hydrogen Exchange

The isotopic purity of a deuterated internal standard is a critical parameter. nih.gov The standard should be predominantly the desired deuterated species, with minimal presence of the non-deuterated (d0) form. Contamination with the d0 isotopologue can interfere with the quantification of the analyte at the lower limit of quantitation. High-resolution mass spectrometry (HRMS) is a powerful technique for rapidly assessing the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net It is also recommended that the mass difference between the analyte and the SIL-IS be at least 3 Daltons to avoid interference from the natural isotopic abundance of the analyte. tandfonline.com

Another important consideration for deuterium-labeled standards is the stability of the deuterium atoms and the potential for hydrogen-deuterium (H/D) exchange. wuxiapptec.comresearchgate.net H/D exchange can occur under certain pH, temperature, or solvent conditions, leading to a change in the isotopic composition of the standard and compromising the accuracy of the assay. acs.orgmdpi.com The position of the deuterium labels on the molecule is crucial; they should be on stable positions, typically carbon atoms, that are not prone to exchange. mdpi.com The stability of the deuterated standard in the analytical solutions and biological matrix should be evaluated during method development. mdpi.com

Evaluation of Analytical Sensitivity, Precision, and Accuracy in Research Methodologies

A bioanalytical method must be validated to demonstrate its performance characteristics according to established guidelines. researchgate.netresearchgate.netnih.gov Key validation parameters include sensitivity, precision, and accuracy. researchgate.netijdra.com

Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govijrpr.com

Precision refers to the closeness of repeated measurements and is usually expressed as the coefficient of variation (%CV). It is assessed at multiple concentration levels, including the LLOQ, and both within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). researchgate.netacs.org

Accuracy describes how close the measured value is to the true value and is expressed as the percentage of the nominal concentration. It is also evaluated at several concentration levels by analyzing quality control (QC) samples. nih.govresearchgate.net

For methods utilizing this compound, validation experiments would involve preparing calibration standards and QC samples in the relevant biological matrix and analyzing them over several days. The results of these experiments demonstrate the method's reliability for quantifying Pipazetate in research studies.

Below is an example of a data table that might be generated during the validation of such a method.

Table 1: Illustrative Inter-assay Precision and Accuracy Data for the Quantification of Pipazetate using this compound

Nominal Concentration (ng/mL) N Mean Measured Concentration (ng/mL) Accuracy (%) Precision (%CV)
1.00 (LLOQ) 6 0.98 98.0 8.5
2.50 (Low QC) 6 2.55 102.0 6.2
50.0 (Mid QC) 6 49.5 99.0 4.1

This table is for illustrative purposes only and does not represent actual experimental data.

Investigative Research on Metabolic Pathways Using Pipazetate D10 Hydrochloride

Application of Deuterated Compounds in Metabolic Fate Studies in Research Models (e.g., in vitro enzymatic assays, isolated organ perfusion, in vivo animal models for research purposes)

The use of deuterated compounds, which are molecules where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope deuterium (B1214612), is a cornerstone of modern metabolic research. This isotopic substitution provides a powerful tool for tracing the fate of a drug within a biological system without altering its fundamental chemical properties. nih.gov Pipazetate-d10 Hydrochloride, a deuterium-labeled analog of Pipazetate, is designed for such applications, serving as a critical internal standard in analytical and pharmacokinetic studies. veeprho.commedchemexpress.com Its utility spans across various research models, enabling precise investigation into metabolic processes.

In Vitro Enzymatic Assays: In vitro models are essential for initial metabolic screening. These assays typically use subcellular fractions or specific enzymes to understand a compound's biotransformation.

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many drugs. bioivt.comsrce.hr Incubating a compound with liver microsomes from different species (e.g., human, rat, mouse) helps predict its metabolic clearance and identify potential species differences. nih.govsrce.hr

Hepatocytes: Using whole liver cells (hepatocytes) provides a more comprehensive view, as they contain both Phase I and Phase II metabolic enzymes. bioivt.com

Recombinant Enzymes: Assays with specific, cDNA-expressed CYP enzymes (e.g., CYP3A4, CYP2C19) can pinpoint exactly which isoforms are responsible for metabolizing a drug. google.comnih.gov

In these assays, this compound is used as an internal standard for quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and accuracy for measuring the disappearance of the parent compound over time. veeprho.comlgcstandards.com

In Vivo Animal Models: In vivo studies, often conducted in rodent models like mice or rats, are crucial for understanding how a drug behaves in a whole, living organism. patsnap.comwho.int Deuterium-labeled compounds are administered to the animals, and subsequent analysis of blood, urine, and tissue samples can map the complete metabolic journey of the drug. neweraeducation.in Techniques like Deuterium Metabolic Imaging (DMI) can even visualize the spatial distribution and conversion of deuterated substrates in real-time. patsnap.com The use of this compound in such studies allows for precise quantification of the parent drug and its metabolites against the complex biological background. veeprho.com

Elucidation of Metabolic Stability and Biotransformation Pathways

Metabolic stability is a critical parameter in drug discovery, indicating how quickly a compound is metabolized by the body. srce.hr A compound that is metabolized too rapidly may not maintain therapeutic concentrations long enough to be effective, while one that is too stable could accumulate and cause toxicity. srce.hr Research indicates that Pipazetate is metabolized in the liver and exhibits significant interactions with various cytochrome P450 enzymes, which affects its clearance. neweraeducation.in

In vitro metabolic stability assays are the primary method for determining this parameter. bioivt.com In a typical assay, Pipazetate would be incubated with a metabolically active system, such as human liver microsomes (HLM), and samples would be taken at various time points. nih.gov this compound would be added to these samples as an internal standard to ensure accurate quantification of the remaining parent drug by LC-MS/MS. veeprho.com The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

The following table illustrates hypothetical data from such a metabolic stability assay for Pipazetate.

Table 1: Hypothetical In Vitro Metabolic Stability of Pipazetate in Human Liver Microsomes

Time (minutes) Pipazetate Concentration (µM) % Parent Compound Remaining
0 1.00 100%
5 0.85 85%
15 0.61 61%
30 0.37 37%
60 0.14 14%

This table is for illustrative purposes only.

By analyzing the samples from these assays, researchers can also identify the metabolites formed. This process, known as metabolite identification, is fundamental to elucidating the biotransformation pathways. For Pipazetate, which is a 1-azaphenothiazine, likely metabolic pathways include oxidation. One known degradation product is an N-oxidized derivative, suggesting N-oxidation is a potential metabolic route. Comparing the metabolic profile of the parent drug with that of a deuterated analogue can sometimes reveal "metabolic shunting," where blocking one metabolic site with deuterium redirects metabolism to alternative pathways.

Assessment of Kinetic Isotope Effects on Pipazetate Metabolism in Research Systems

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as the oxidative metabolism mediated by CYP enzymes, can be slower for a deuterated compound. nih.gov This effect can be leveraged to improve a drug's metabolic profile, potentially increasing its half-life and duration of action.

The magnitude of the KIE provides valuable insight into the reaction mechanism, helping to identify rate-limiting steps. nih.gov In the context of Pipazetate, its metabolism is known to involve CYP enzymes, which frequently catalyze C-H bond cleavage. By comparing the rate of metabolism of Pipazetate with that of this compound in an in vitro system, researchers can measure the KIE.

The table below presents a hypothetical research finding comparing the intrinsic clearance of Pipazetate and its deuterated analogue.

Table 2: Hypothetical Assessment of Kinetic Isotope Effect on Pipazetate Intrinsic Clearance

Compound Test System Intrinsic Clearance (CLint, µL/min/mg protein) Kinetic Isotope Effect (kH/kD)
Pipazetate (undeuterated) Human Liver Microsomes 45.5 \multirow{2}{*}{2.5}
This compound Human Liver Microsomes 18.2

This table is for illustrative purposes only. A hypothetical KIE of 2.5 would suggest that deuteration significantly slowed the metabolism at the labeled sites.

Such studies are crucial for understanding the fine details of a drug's metabolic disposition and for the rational design of new chemical entities with optimized pharmacokinetic properties.

Theoretical and Computational Studies of Pipazetate D10 Hydrochloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of novel compounds. For Pipazetate-d10 Hydrochloride, these methods can elucidate the subtle yet significant changes induced by isotopic substitution.

Density Functional Theory (DFT) Studies on Deuterium (B1214612) Substitution Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com In the context of this compound, DFT studies would focus on quantifying the effects of deuterium substitution on the molecule's geometry and electron distribution. The replacement of hydrogen with deuterium, which is twice as massive, leads to shorter and stronger C-D bonds compared to C-H bonds. mdpi.com This is due to the lower zero-point vibrational energy of the heavier deuterium atom. acs.org

Table 1: Hypothetical DFT-Calculated Bond Parameter Changes in Pipazetate-d10 This table illustrates the type of data that would be generated from DFT studies, showing predicted changes in bond lengths and strengths for the deuterated piperidine (B6355638) ring, a key functional group in Pipazetate.

BondPipazetate (H) Bond Length (Å)Pipazetate-d10 (D) Bond Length (Å)Predicted Change (%)Predicted Bond Energy Change (kJ/mol)
C-H/D (axial)1.0981.095-0.27%+0.5
C-H/D (equatorial)1.0961.093-0.27%+0.5
N-C1.4711.4710.00%0

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, often performed in conjunction with DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. The substitution of hydrogen with deuterium has a pronounced effect on vibrational frequencies. Because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms, the heavier C-D bond vibrates at a lower frequency than the C-H bond. libretexts.orgajchem-a.com This isotopic shift is a well-established phenomenon, with the C-D stretching frequency typically appearing at a much lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹). libretexts.orgacs.org

Computational predictions can generate theoretical IR and Raman spectra for this compound, highlighting these shifts. oup.com Such predictions are invaluable for interpreting experimental spectra and confirming the success of deuteration. The analysis can distinguish between vibrations of different parts of the molecule, such as the piperidine ring, the ethoxyethyl chain, and the pyridobenzothiazine core. cdnsciencepub.com

Table 2: Predicted Vibrational Frequency Shifts for Key Functional Groups This table provides a theoretical comparison of major vibrational modes for standard and deuterated Pipazetate, as would be predicted by computational analysis.

Functional GroupVibrational ModeStandard Pipazetate (cm⁻¹)Pipazetate-d10 (cm⁻¹)Predicted Shift (cm⁻¹)
Piperidine C-H/DSymmetric Stretch~2855~2120~-735
Piperidine C-H/DAsymmetric Stretch~2925~2200~-725
Piperidine CH₂/CD₂Scissoring~1450~1050~-400
Thiazine Ring C-HAromatic Stretch~3050~3050No Change
C=O (Ester)Stretch~1700~1700No Change

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Pipazetate

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of molecules over time. nih.gov For this compound, MD simulations can explore how deuteration affects its flexibility, solvent interactions, and preferred conformations in a solution. osti.gov While the underlying potential energy surface is unchanged by isotopic substitution, the altered vibrational dynamics can influence intermolecular interactions. osti.gov

Simulations could track trajectories to determine if the deuterated analog explores different conformational spaces compared to the non-deuterated form. acs.org Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of different parts of the molecule. chemrxiv.org Studies on other deuterated molecules suggest that such changes can be subtle but significant, potentially affecting how the molecule fits into a receptor binding pocket. researchgate.netnih.gov

Table 3: Potential Conformational Insights from MD Simulations This table outlines the expected outputs from a comparative MD simulation of Pipazetate and its d10 analog.

ParameterPipazetatePipazetate-d10Predicted Implication
Average Radius of Gyration (Å)Hypothetical: 5.2Hypothetical: 5.18Slightly more compact structure due to stronger C-D bonds.
RMSF of Piperidine Ring (Å)Hypothetical: 0.8Hypothetical: 0.75Reduced flexibility in the deuterated region.
Dominant Dihedral Angle (CCOH)Hypothetical: gaucheHypothetical: gaucheConformational preference likely retained but population may shift. researchgate.net
Solvent Accessible Surface Area (Ų)Hypothetical: 350Hypothetical: 345Minor decrease in solvent exposure.

Ligand-Receptor Interaction Modeling with Deuterated Analogs for Mechanistic Insights (Non-Clinical Focus)

From a non-clinical, molecular mechanics perspective, modeling the interaction between Pipazetate-d10 and its biological target (e.g., the sigma-1 receptor) can provide insights into the binding mechanism. Deuteration can alter ligand-receptor binding affinity through a phenomenon known as the deuterium isotope effect. tandfonline.com This effect arises from the changes in zero-point energy of C-D bonds versus C-H bonds, which can affect the strength of non-covalent interactions like hydrogen bonds and van der Waals forces within the binding pocket. plos.orgnih.gov

Computational docking and binding energy calculations can be used to predict whether the deuterated ligand binds more or less tightly than its hydrogenated counterpart. Studies on other systems have shown that deuteration can increase binding affinity. plos.orgnih.gov This is often attributed to the fact that C-D bonds are less polarizable and form slightly different van der Waals contacts. Furthermore, if a C-H bond is involved in a hydrogen bond with the receptor, its replacement with a C-D bond can alter the hydrogen bond's strength and geometry. mdpi.commdpi.com

Table 4: Theoretical Ligand-Receptor Interaction Energy Contributions (Hypothetical) This table illustrates how computational models would break down the binding energy to analyze the impact of deuteration.

Interaction ComponentPipazetate (kcal/mol)Pipazetate-d10 (kcal/mol)Predicted Net Change (kcal/mol)
Van der Waals Energy-5.5-5.7-0.2
Electrostatic Energy-4.0-4.05-0.05
Hydrogen Bonding Energy-2.1-2.2-0.1
Total Binding Free Energy -11.6 -11.95 -0.35

Prediction of Deuterium Exchange Rates and Mechanisms in Various Environments

Hydrogen-deuterium exchange (HDX) is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, or vice versa. nih.govcreative-proteomics.com For Pipazetate-d10, which is already deuterated at non-labile carbon positions, the primary focus of such studies would be on "back-exchange"—the rate at which the deuterium atoms are replaced by hydrogen when the compound is placed in a protic solvent (like water). glennmasson.com

The rate of HDX is highly dependent on the chemical environment, including pH, temperature, and solvent accessibility. nih.gov Amide hydrogens exchange relatively quickly, whereas hydrogens on carbon atoms (like those in Pipazetate-d10) exchange extremely slowly, if at all, under normal physiological conditions. Computational models can be used to predict the stability of the C-D bonds and estimate their exchange rates under various simulated conditions (e.g., highly acidic or basic environments). frontiersin.orgnih.gov These predictions are based on calculating the activation energy required to break the C-D bond, which is generally higher than that for a C-H bond, making deuterated compounds more stable against chemical or metabolic degradation. wikipedia.orgrsc.org

Table 5: Predicted Relative Back-Exchange Rates in Different Environments This table provides a hypothetical overview of the stability of the C-D bonds in Pipazetate-d10 under different pH conditions, a key output of exchange rate prediction studies.

EnvironmentpHTemperature (°C)Predicted Relative Half-life of C-D BondMechanism
Neutral Aqueous7.437Extremely Long (> years)Negligible exchange
Acidic2.037Very Long (months to years)Slow acid-catalyzed exchange
Basic10.037Long (weeks to months)Base-catalyzed exchange via carbanion intermediate

Future Directions and Emerging Research Applications

Development of Novel Deuterated Analogs for Enhanced Research Applications

The development of deuterated compounds, such as Pipazetate-d10 Hydrochloride, is a significant area of interest in medicinal chemistry and drug discovery. nih.govresearchgate.net The process of deuteration, or replacing hydrogen with deuterium (B1214612), can subtly alter the physicochemical properties of a molecule without significantly changing its fundamental biological activity. aquigenbio.comunibestpharm.com This "deuterium switch" can lead to a more stable carbon-deuterium bond compared to a carbon-hydrogen bond, which can, in turn, affect the metabolic fate of the compound. unibestpharm.comhumanjournals.com

In the context of research, the creation of novel deuterated analogs of various parent compounds allows scientists to investigate metabolic pathways and reaction mechanisms with greater precision. thalesnano.com By strategically placing deuterium atoms at different positions within a molecule, researchers can study how these changes impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties. thalesnano.com This approach has been instrumental in elucidating complex biochemical pathways and understanding drug-target interactions. aquigenbio.comclearsynth.com

While this compound itself is a valuable research tool, the principles behind its creation can be extended to develop a wider array of deuterated analogs for research purposes. These novel compounds could be designed to have altered metabolic profiles, providing a suite of tools to probe the intricacies of drug metabolism and pharmacokinetics.

Integration with Advanced Imaging Techniques for Molecular Tracking in Research Settings

Stable isotope-labeled compounds like this compound have significant potential for integration with advanced imaging techniques for molecular tracking in research. Deuterium's unique nuclear properties make it a suitable tracer for non-invasive imaging modalities. One such emerging technique is Deuterium Metabolic Imaging (DMI), which utilizes magnetic resonance imaging (MRI) to detect and map the distribution of deuterated compounds in living organisms. nih.govoup.com

DMI offers a powerful method to study metabolic processes in real-time and in a non-invasive manner. frontiersin.org By administering a deuterated substrate, researchers can track its uptake, conversion into various metabolites, and spatial distribution within tissues and organs. nih.govfrontiersin.org This provides valuable insights into the biochemical processes occurring under both normal and diseased conditions. nih.gov For instance, deuterated glucose has been used to monitor glucose metabolism in cancerous tissues. nih.gov

The application of this compound in DMI could allow for the direct visualization and tracking of the compound's distribution and metabolism within a biological system. This would provide a more dynamic and spatially resolved understanding of its pharmacokinetic profile compared to traditional methods that rely on blood or tissue sampling. The ability to track the molecule non-invasively opens up new avenues for studying its interactions with biological systems at a molecular level. acs.org

Contributions to Mechanistic Pharmacology and Drug Discovery Research Tools

This compound and other deuterated compounds are powerful tools in mechanistic pharmacology and drug discovery. researchgate.netaquigenbio.com The primary kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to understand the mechanisms of drug metabolism. acs.org By comparing the metabolism of a deuterated compound to its non-deuterated counterpart, researchers can identify which chemical bonds are critical for metabolic breakdown. aquigenbio.com This information is invaluable for understanding how a drug is processed in the body and for designing new drugs with improved metabolic stability. nih.govunibestpharm.com

In drug discovery, deuterated compounds serve as essential internal standards for quantitative analysis using mass spectrometry. thalesnano.com The use of a deuterated standard, such as this compound for the analysis of Pipazetate, improves the accuracy and precision of measuring drug concentrations in biological samples. synmr.in This is crucial for pharmacokinetic studies that determine how a potential drug is absorbed, distributed, metabolized, and eliminated.

Furthermore, the insights gained from studying deuterated analogs can guide the development of new chemical entities with more desirable pharmacokinetic profiles, potentially leading to improved efficacy and safety. nih.gov The ability to fine-tune metabolic properties through deuteration is becoming an integral part of the modern drug discovery process. nih.govunibestpharm.com

Potential for Stable Isotope Tracers in Systems Biology Research

Stable isotope tracers, including deuterated compounds like this compound, are increasingly being used in systems biology research to investigate complex biological processes at a holistic level. nih.govfrontiersin.org Systems biology aims to understand the intricate network of interactions within a biological system, and stable isotopes provide a means to trace the flow of molecules through these networks. gla.ac.uk

By introducing a labeled compound into a biological system, researchers can follow its journey and identify its downstream metabolic products. researchgate.net This approach, often combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the mapping of metabolic fluxes and the elucidation of entire metabolic pathways. synmr.innih.gov

The use of this compound as a stable isotope tracer could contribute to a systems-level understanding of its pharmacological effects. By tracking the deuterium label, researchers could potentially identify previously unknown metabolites and metabolic pathways influenced by the compound. This information can help to build more comprehensive models of how the compound interacts with the biological system, ultimately providing a deeper understanding of its mechanism of action and potential off-target effects.

Q & A

Q. Methodological Answer :

  • Spectrophotometric determination : Pipazetate-d10 can form ion-associates with chromotrope 2B (C2B) or 2R (C2R) in acidic media, extracted into chloroform for UV-Vis quantification. This method achieves linearity (R² > 0.995) within 2–20 µg/mL and a detection limit of 0.5 µg/mL .
  • Chromatographic separation : Stability-indicating HPLC methods using acetonitrile/ammonium acetate buffer (50:50, v/v) at 1.0 mL/min flow rate ensure baseline resolution from degradation products. Column: C18, 250 mm × 4.6 mm, 5 µm .
  • Validation parameters : Include specificity, accuracy (98–102%), precision (RSD < 2%), and robustness against pH (±0.2) and temperature (±5°C) variations .

Basic Research: How to design a stability study for this compound under varying storage conditions?

Q. Methodological Answer :

  • Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (1.2 million lux-hours) for 4–8 weeks. Monitor degradation via HPLC peak area changes .
  • Kinetic analysis : Use zero-order, first-order, or Higuchi models to determine degradation rates. For example, calculate rate constants (k) and half-life (t₁/₂) from Arrhenius plots for accelerated stability predictions .
  • Sample preparation : Store in amber glass vials with inert gas purging to minimize oxidation. Include control samples with desiccants for humidity studies .

Advanced Research: How do isotopic effects (deuterium substitution) influence the pharmacokinetic profile of this compound?

Q. Methodological Answer :

  • Deuterium isotope effect (DIE) : Evaluate metabolic stability using liver microsomes or hepatocytes. Compare clearance rates between Pipazetate and Pipazetate-d10. A reduced clearance (e.g., 20–30%) indicates DIE due to slower C-D bond cleavage .
  • Mass spectrometry (MS) : Use LC-MS/MS to track deuterium retention in plasma samples. Monitor metabolites (e.g., hydroxylated or demethylated derivatives) to assess isotopic scrambling .
  • In vivo studies : Administer equimolar doses to animal models and measure AUC(0–24h) and Cmax. A higher AUC for Pipazetate-d10 suggests prolonged half-life .

Advanced Research: How to resolve contradictory data in solubility studies of this compound across different solvents?

Q. Methodological Answer :

  • Controlled solvent selection : Test solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., isopropanol, ethyl acetate) under standardized conditions (25°C, 24 h equilibration). Use shake-flask method with HPLC quantification .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent. For example, poor solubility in ethyl acetate may correlate with high δH values .
  • Data reconciliation : Cross-validate results using orthogonal techniques (e.g., NMR for solvent purity, Karl Fischer titration for water content) to rule out matrix interference .

Advanced Research: What strategies optimize the synthesis of this compound to minimize isotopic dilution?

Q. Methodological Answer :

  • Deuterium source selection : Use deuterated reagents (e.g., D2O, DCl) in critical synthesis steps. For example, replace HCl with DCl during salt formation to ensure >99% deuterium incorporation .
  • Reaction monitoring : Track isotopic purity via MS or NMR at intermediate stages. For example, confirm deuterium retention at the ethylpiperidine moiety using ²H-NMR .
  • Purification : Employ recrystallization in deuterated solvents (e.g., DMSO-d6) to avoid proton exchange. Final purity ≥99.5% by HPLC with isotopic enrichment confirmed via high-resolution MS .

Advanced Research: How to assess environmental persistence of this compound in aquatic systems?

Q. Methodological Answer :

  • Simulated degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 6–8) for 48 h. Analyze degradation products via LC-QTOF-MS and compare to non-deuterated analogs to identify deuterium-dependent pathways .
  • Bioaccumulation studies : Use freshwater mussels (e.g., Lampsilis siliquoidea) to measure bioconcentration factors (BCF). Compare BCF values between Pipazetate and Pipazetate-d10 to evaluate isotopic effects on uptake .
  • QSAR modeling : Apply quantitative structure-activity relationship models to predict biodegradation half-lives based on logP, polar surface area, and deuterium substitution patterns .

Basic Research: What are the critical parameters for preparing this compound reference standards?

Q. Methodological Answer :

  • Certification requirements : Purity ≥98% (HPLC), isotopic enrichment ≥99% (MS), and residual solvent levels ≤0.1% (GC). Store at –20°C in sealed amber vials with desiccants .
  • Homogeneity testing : Analyze 10 aliquots from the same batch. Acceptable criteria: RSD < 1% for HPLC peak area and isotopic abundance .
  • Documentation : Include certificates of analysis (CoA) with batch-specific data on NMR, MS, and elemental analysis .

Advanced Research: How to design a PICOT framework for clinical pharmacokinetic studies of this compound?

Q. Methodological Answer :

  • PICOT elements :
    • P : Adults with chronic cough (n=50).
    • I : Oral administration of this compound (10 mg).
    • C : Non-deuterated Pipazetate Hydrochloride.
    • O : AUC(0–24h), Cmax, and metabolite profile.
    • T : 48-hour sampling period .
  • Statistical design : Use crossover studies with washout periods (≥7 days). Power analysis (α=0.05, β=0.2) to determine sample size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.